2-(2,5-Difluorophenyl)acetaldehyde

Catalog No.
S3171137
CAS No.
109346-82-9
M.F
C8H6F2O
M. Wt
156.132
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,5-Difluorophenyl)acetaldehyde

CAS Number

109346-82-9

Product Name

2-(2,5-Difluorophenyl)acetaldehyde

IUPAC Name

2-(2,5-difluorophenyl)acetaldehyde

Molecular Formula

C8H6F2O

Molecular Weight

156.132

InChI

InChI=1S/C8H6F2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2

InChI Key

GZVXJONLNJQELG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)CC=O)F

Solubility

not available

2-(2,5-Difluorophenyl)acetaldehyde is an organic compound characterized by its aldehyde functional group attached to a phenyl ring that contains two fluorine substituents at the 2 and 5 positions. Its molecular formula is C9H8F2O, and it has a molecular weight of approximately 188.16 g/mol. The compound is notable for its unique structural features, which contribute to its chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

As with any new compound, it is advisable to handle 2-(2,5-Difluorophenyl)acetaldehyde with caution due to lack of specific safety data. Here are some general safety considerations for similar aromatic aldehydes:

  • Potential Irritant: Aldehydes can irritate the skin, eyes, and respiratory system [].
  • Potential Flammability: Organic compounds with aromatic rings can be flammable [].
Due to the presence of both the aldehyde group and the difluorophenyl moiety. Notable reactions include:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-(2,5-difluorophenyl)acetic acid. This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide .
  • Reduction: The aldehyde can also be reduced to the corresponding alcohol, 2-(2,5-difluorophenyl)ethanol, using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, leading to the formation of imines or other derivatives.

The synthesis of 2-(2,5-Difluorophenyl)acetaldehyde can be achieved through several methods:

  • Starting Material Approach: One common method involves the reaction of 2,5-difluorobenzene with acetaldehyde in the presence of a suitable catalyst. This method typically requires careful control of reaction conditions to ensure high selectivity and yield.
  • Functional Group Transformation: Another approach includes starting from 2-(2,5-difluorophenyl)acetic acid and performing a decarboxylation reaction under acidic or thermal conditions to yield the desired aldehyde.
  • Fluorination Techniques: Given the presence of fluorine atoms in its structure, fluorination techniques may also be employed during synthesis to introduce the difluorophenyl group selectively .

Due to its unique structural characteristics, 2-(2,5-Difluorophenyl)acetaldehyde has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors associated with diseases.
  • Agrochemicals: The compound could also find applications in developing herbicides or pesticides due to its potential biological activity.
  • Material Science: Its unique chemical properties may be exploited in creating novel materials with specific functionalities.

Several compounds share structural similarities with 2-(2,5-Difluorophenyl)acetaldehyde. These include:

  • 2-(4-Fluorophenyl)acetaldehyde
  • 3-(3-Fluorophenyl)propionaldehyde
  • 4-(Trifluoromethyl)benzaldehyde

Comparison Table

Compound NameStructural FeaturesUnique Properties
2-(2,5-Difluorophenyl)acetaldehydeTwo fluorine atoms on phenyl ringPotential anti-cancer activity
2-(4-Fluorophenyl)acetaldehydeOne fluorine atom on phenyl ringSimilar reactivity but different selectivity
3-(3-Fluorophenyl)propionaldehydeFluorine atom on different positionMay exhibit different biological properties
4-(Trifluoromethyl)benzaldehydeThree fluorine atoms on benzeneStronger electron-withdrawing effects

The uniqueness of 2-(2,5-Difluorophenyl)acetaldehyde lies in its specific arrangement of fluorine substituents and its potential applications in medicinal chemistry compared to other similar compounds. Further research could reveal more about its distinctive properties and capabilities.

XLogP3

1.5

Dates

Modify: 2024-04-14

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